
(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)aniline, also known as 3’-methoxy [1,1’-biphenyl]-4-amine, is an organic compound with the molecular formula C13H13NO. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the meta position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-methoxyphenyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and can be performed at room temperature .
Another method involves the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine . This multi-step synthesis requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-(3-methoxyphenyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(3-formylphenyl)aniline or 4-(3-carboxyphenyl)aniline.
Scientific Research Applications
4-(3-Methoxyphenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(3-methoxyphenyl)aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the electron-donating nature of the methoxy and amine groups. These groups can activate the aromatic ring towards electrophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but with the methoxy group at the para position.
3-Methoxyaniline: Methoxy group at the meta position but lacks the biphenyl structure.
4-Aminobiphenyl: Similar biphenyl structure but without the methoxy group.
Uniqueness
4-(3-Methoxyphenyl)aniline is unique due to the presence of both the methoxy and amine groups on a biphenyl structure. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C22H20O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2R,3S)-8-benzyl-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C22H20O6/c23-16-7-6-13(9-19(16)26)21-20(27)10-15-18(25)11-17(24)14(22(15)28-21)8-12-4-2-1-3-5-12/h1-7,9,11,20-21,23-27H,8,10H2/t20-,21+/m0/s1 |
InChI Key |
JXJNWLGWPXGNIK-LEWJYISDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2CC3=CC=CC=C3)O)O)C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2CC3=CC=CC=C3)O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


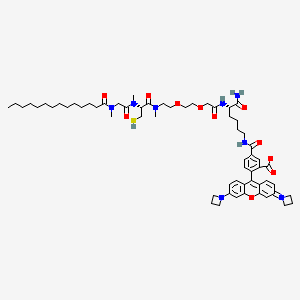
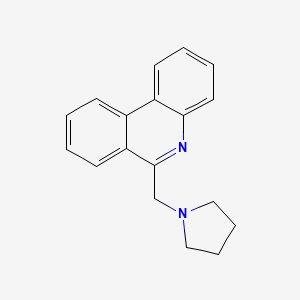

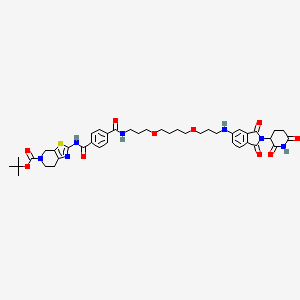
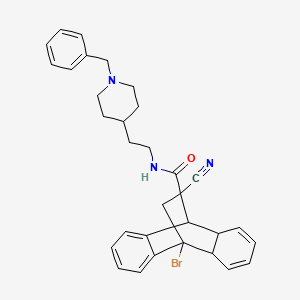
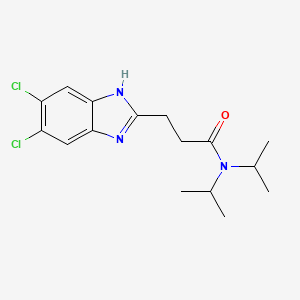
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
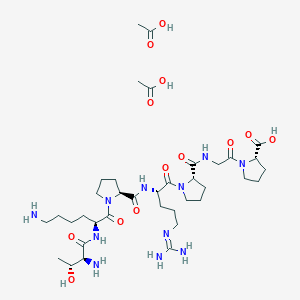
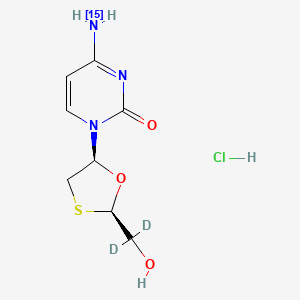
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)



![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)
